5,7-Difluoroquinazolin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-difluoroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXGFDASBYKBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=CN=C(N=C21)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,7 Difluoroquinazolin 2 Amine and Its Analogs
General Synthetic Approaches to Quinazoline (B50416) Derivatives
The quinazoline scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic routes. These can be broadly categorized into two main approaches: building the quinazoline ring system from acyclic or simpler cyclic precursors, and modifying a pre-existing quinazoline core.
Cyclocondensation reactions are the cornerstone of quinazoline synthesis, involving the formation of the heterocyclic ring from precursors that contain the necessary atoms. A common strategy involves using substituted anthranilic acid derivatives (2-aminobenzoic acids) or their corresponding amides and nitriles. researchgate.net
Several catalytic systems have been developed to facilitate these transformations efficiently. One-pot, three-component reactions are particularly favored for their atom economy and procedural simplicity. For instance, the condensation of anthranilic acid, an amine, and an orthoester can be catalyzed by Brønsted acidic ionic liquids or heteropolyacids under solvent-free or microwave-irradiated conditions to produce 4(3H)-quinazolinones. nih.gov Similarly, gallium(III) triflate has been used as an effective catalyst for the one-pot synthesis of quinazolin-4(3H)-ones from isatoic anhydride, amines, and aldehydes. vulcanchem.com
More advanced methods include metal-catalyzed cyclizations. Palladium-catalyzed azide–isocyanide coupling followed by cyclocondensation provides a route to quinazoline-3-oxides. rsc.org Copper-catalyzed reactions are also prevalent, enabling the synthesis of quinazolin-4-ones from 2-halobenzamides and nitriles. bldpharm.com A highly atom-efficient method employs a CsOH-mediated aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles, using air as the oxidant. uiowa.edu
| Reaction Type | Starting Materials | Catalyst/Reagents | Key Feature |
| Three-Component Condensation | Anthranilic acid, Amine, Orthoester | Brønsted Acidic Ionic Liquid | Green, solvent-free, room temperature conditions. nih.gov |
| Gallium-Catalyzed Synthesis | Isatoic anhydride, Amine, Aldehyde | Gallium(III) Triflate | One-pot synthesis with good to excellent yields. vulcanchem.com |
| Aerobic Oxidative Cyclization | 2-Aminoarylmethanol, Nitrile | CsOH, Air | Highly atom-efficient, uses air as the oxidant. uiowa.edu |
| Copper-Catalyzed Cyclization | 2-Halobenzamide, Nitrile | Cu(OAc)₂, tBuOK | Convenient synthesis from readily available materials. bldpharm.com |
| Palladium-Catalyzed 3-CR | 2-Azidobenzaldehyde, Isocyanide, Hydroxylamine | Pd(II) catalyst | Rapid, one-pot synthesis of quinazoline 3-oxides. rsc.org |
Functionalizing a pre-formed quinazoline ring is a powerful and widely used strategy for creating diverse derivatives. This approach often begins with a stable quinazolinone intermediate, which is then activated for subsequent nucleophilic substitution reactions. researchgate.net
A classic and effective method involves the chlorination of a quinazolin-4(3H)-one or a quinazoline-2,4(1H,3H)-dione. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used, often in the presence of a base like N,N-dimethylaniline, to convert the hydroxyl or oxo groups into chloro groups at the C2 and/or C4 positions. duq.edu These chloro-substituted quinazolines are highly valuable intermediates because the chlorine atoms can be readily displaced by various nucleophiles, including amines, alcohols, and thiols. rsc.org
The reactivity of the chloro groups is position-dependent; the C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group. This differential reactivity allows for sequential and regioselective modifications. For example, reacting a 2,4-dichloroquinazoline (B46505) with an amine under controlled conditions can lead to selective substitution at the C4 position, leaving the C2 position available for further functionalization. google.com Recent studies have also explored methods for achieving regioselective replacement at the C2 position, sometimes involving an "azide–tetrazole equilibrium" to direct a nucleofuge to the C2 position for subsequent substitution. fluorochem.co.uk
Synthesis of Difluorinated Quinazoline Precursors
To synthesize the target compound, 5,7-Difluoroquinazolin-2-amine, specific precursors bearing the 5,7-difluoro substitution pattern are required.
The primary precursor for the 5,7-difluoro quinazoline system is 5,7-Difluoroquinazolin-4(3H)-one . A documented synthesis of this compound starts from 2-amino-4,6-difluorobenzonitrile (B70766) . duq.edu The synthesis of 2-amino-4,6-difluorobenzonitrile itself can be achieved by reacting 2,4,6-trifluorobenzonitrile (B12505) with ammonia (B1221849). rsc.org
The conversion of 2-amino-4,6-difluorobenzonitrile to 5,7-Difluoroquinazolin-4(3H)-one involves heating the nitrile with a mixture of concentrated aqueous sulfuric acid and water. This reaction proceeds via hydrolysis of the nitrile group to a carboxamide, followed by an acid-catalyzed cyclization with an in-situ generated formic acid equivalent to close the pyrimidine (B1678525) ring.
An alternative approach involves the cyclization of 2-amino-4,6-difluorobenzoic acid with formamide (B127407). duq.edu This method directly constructs the quinazolinone ring from the corresponding anthranilic acid.
A critical intermediate for introducing the 2-amino group is 2,4-Dichloro-5,7-difluoroquinazoline (B13656879) . This compound is typically prepared from a corresponding quinazoline-2,4-dione precursor. The synthesis of 5,7-difluoroquinazoline-2,4(1H,3H)-dione can be accomplished from 2-amino-4,6-difluorobenzoic acid.
The subsequent conversion to the dichloro derivative follows a standard and robust protocol in quinazoline chemistry. The dione (B5365651) is heated under reflux with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, is often added to facilitate the reaction. chemicalbook.com After the reaction is complete, the mixture is carefully quenched with ice water, causing the product to precipitate.
| Precursor | Reagents & Conditions | Product | Yield |
| 6,7-Difluoro-1H-quinazoline-2,4-dione | POCl₃, N,N-dimethylaniline, 120 °C, 7h | 2,4-Dichloro-6,7-difluoroquinazoline | 88% chemicalbook.com |
| 7-Fluoroquinazoline-2,4(1H,3H)-dione | POCl₃, N,N-diethylaniline, Reflux | 2,4-Dichloro-7-fluoroquinazoline | 94% |
| 5,7-Difluoroquinazolin-4(3H)-one | POCl₃, Tertiary Amine, Reflux | 4-Chloro-5,7-difluoroquinazoline | N/A duq.edu |
Note: The table shows analogous and related reactions. The synthesis of 2,4-Dichloro-5,7-difluoroquinazoline follows the same principle.
Specific Synthetic Pathways to this compound
With the key intermediate, 2,4-Dichloro-5,7-difluoroquinazoline , in hand, the final step is the introduction of the amino group at the C2 position. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.
The general strategy involves reacting the dichloro intermediate with an ammonia source, such as aqueous or gaseous ammonia, or a protected amine. google.com Due to the higher reactivity of the C4 position, direct amination may lead to a mixture of products, including the 4-amino and 2,4-diamino derivatives.
To achieve selectivity for the C2 position, a multi-step "decoration" approach is often necessary.
Selective C4 Substitution : The 2,4-dichloro intermediate is first reacted with a chosen nucleophile (e.g., an alcohol or a different amine) under mild conditions that favor substitution at the C4 position.
C2 Amination : The resulting 2-chloro-4-substituted-5,7-difluoroquinazoline is then subjected to a second SNAr reaction with an amino source under more forcing conditions (e.g., higher temperature or pressure) to replace the C2 chlorine, yielding the desired 2-amino product.
An alternative, more direct cyclization route could potentially be employed. The reaction of ortho-fluorobenzonitriles with guanidine (B92328) carbonate is a known method for producing 2,4-diaminoquinazolines. researchgate.netcolab.ws By analogy, reacting 2-amino-4,6-difluorobenzonitrile with guanidine carbonate could directly form 5,7-difluoro-2,4-diaminoquinazoline . Subsequent selective deamination at the C4 position, although challenging, could provide a pathway to the target molecule.
Amination Reactions at the C-2 Position of Difluoroquinazolines
The introduction of an amino group at the C-2 position of a pre-formed difluoroquinazoline ring is a common and effective strategy. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a suitable amine displaces a leaving group, most commonly a chlorine atom, at the C-2 position.
For instance, the reaction of 2,4-dichloro-5,7-difluoroquinazoline with an amine can lead to substitution at the C-2 and C-4 positions. The regioselectivity of this reaction can be controlled by carefully selecting the reaction conditions. The greater reactivity of the chlorine at C-4 often allows for selective substitution at this position first, followed by substitution at C-2.
A general representation of this amination is the reaction of a 2-chloro-5,7-difluoroquinazoline (B1431055) derivative with an amine (R-NH₂). This reaction typically proceeds in a suitable solvent, and a base may be added to neutralize the HCl generated.
Multi-step Synthetic Protocols Involving 5,7-Difluoro Substitution
The synthesis of this compound often involves multi-step sequences that begin with appropriately substituted benzene (B151609) derivatives. A common starting material is a difluoro-substituted anthranilic acid or a related compound.
One reported pathway involves the use of ortho-difluoro or ortho-dimethoxy anthranilic acid to first construct the quinazoline ring with a carbonyl group at the 4-position. esmed.org This intermediate, a 5,7-difluoroquinazolin-4(3H)-one, can then undergo chlorination, typically with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield a 4-chloro-5,7-difluoroquinazoline. esmed.orgduq.edu Subsequent reaction with an amine at the C-4 position is followed by amination at the C-2 position to afford the desired 2-amino-4-substituted-5,7-difluoroquinazoline. esmed.org
Another approach starts with 2-amino-4,6-difluorobenzonitrile. Cyclization of this precursor with a suitable one-carbon synthon, such as formamide or guanidine carbonate, can directly lead to the formation of the this compound core. wiley.com For example, the reaction with guanidine carbonate can yield 2,4-diamino-5,7-difluoroquinazoline. wiley.com
A method for synthesizing 2,4-dichloro-5,7-difluoroquinazoline involves the stepwise cyclization of 2-amino-4-fluorobenzoic acid with sodium cyanate, followed by treatment with POCl₃. vulcanchem.com This dichloro intermediate serves as a versatile precursor for the synthesis of various 2,4-disubstituted-5,7-difluoroquinazolines through sequential nucleophilic substitutions.
The following table summarizes a multi-step synthesis approach:
| Step | Starting Material | Reagent(s) | Intermediate/Product | Notes |
| 1 | 2-amino-4,6-difluorobenzoic acid | Formamide | 5,7-Difluoroquinazolin-4(3H)-one | Ring formation |
| 2 | 5,7-Difluoroquinazolin-4(3H)-one | POCl₃ | 4-Chloro-5,7-difluoroquinazoline | Chlorination |
| 3 | 4-Chloro-5,7-difluoroquinazoline | R-NH₂ | 4-Alkyl/Aryl-amino-5,7-difluoroquinazoline | First amination |
| 4 | 4-Alkyl/Aryl-amino-5,7-difluoroquinazoline | NH₃ or amine source | 2-Amino-4-alkyl/aryl-amino-5,7-difluoroquinazoline | Second amination |
Microwave-Assisted Synthesis in the Context of Fluorinated Quinazolines
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including fluorinated quinazolines. mdpi.combohrium.com This technology often leads to significantly reduced reaction times, increased yields, and improved product purities compared to conventional heating methods. researchgate.netnih.gov
The application of microwave irradiation has been particularly beneficial in various steps of quinazoline synthesis. dntb.gov.uamdpi.com For example, the cyclization of anthranilic acid derivatives with formamide to form quinazolinones can be efficiently carried out under microwave conditions, often in a matter of minutes as opposed to hours. esmed.org Similarly, amination reactions on chloro-substituted quinazolines can be expedited using microwave heating. researchgate.net
A study reported the microwave-assisted synthesis of 2-alkylthio-4-aminoquinazolines from polyfluoro benzenedicarbonitriles and isothiouronium salts on a solid support. acs.orgnih.gov This method highlights the potential of microwave technology for the efficient and environmentally friendly synthesis of complex fluorinated quinazolines. acs.orgnih.gov The use of microwave irradiation in the synthesis of quinazolines is considered a green chemistry approach due to its efficiency and potential for solvent-free reactions. bohrium.comnih.gov
Novel Synthetic Approaches and Method Optimization for this compound and its Derivatives
Research continues to focus on developing more efficient and versatile synthetic routes to this compound and its analogs. One novel approach involves the cyclization of o-fluorobenzonitriles with S-substituted isothiouronium salts under microwave irradiation, providing a new route to 2-alkylthio-4-aminoquinazolines. acs.orgnih.gov
Method optimization is a key aspect of this research. esmed.org This includes the screening of different solvents, bases, and catalysts to improve reaction yields and reduce reaction times. For instance, in the synthesis of 2-(butylthio)-4-aminoquinazoline derivatives, various bases such as K₂CO₃, t-BuOK, and Cs₂CO₃ were evaluated, with Cs₂CO₃ providing slightly improved yields in some cases. nih.gov
The development of one-pot synthesis procedures is another area of focus. A one-pot, solvent-free method for the synthesis of fluorinated 2,3-disubstituted quinazolin-4(3H)-ones has been developed using microwave irradiation, demonstrating the potential for more streamlined and sustainable synthetic protocols. researchgate.net
Synthetic Challenges and Strategies for Yield Improvement and Purity
The synthesis of this compound is not without its challenges. These can include low yields, the formation of side products, and difficulties in purification. esmed.org The presence of multiple reactive sites on the quinazoline ring can lead to issues with regioselectivity, particularly in substitution reactions.
To address these challenges, several strategies are employed. Optimization of reaction conditions, such as temperature, reaction time, and the choice of reagents and solvents, is crucial for maximizing the yield of the desired product and minimizing the formation of impurities. For example, in the synthesis of 4-aminoquinazoline derivatives, a new method with fewer steps was developed to improve upon previously reported low-yielding pathways. esmed.org
Purification techniques such as column chromatography and recrystallization are often necessary to obtain the final product with high purity. esmed.org The use of solid-supported reagents and microwave-assisted synthesis can also contribute to cleaner reactions and easier purification. acs.orgnih.gov
Structure Activity Relationship Sar Studies of 5,7 Difluoroquinazolin 2 Amine and Its Derivatives
Impact of Fluoro-Substitution Pattern on Biological Activity
The introduction of fluorine atoms onto the quinazoline (B50416) scaffold has a profound effect on the molecule's physicochemical properties and, consequently, its biological activity. The 5,7-difluoro substitution pattern, in particular, has been explored as a strategy to enhance metabolic stability and potency. nih.gov Fluorine's high electronegativity can alter the electron distribution within the quinazoline ring, influencing the acidity of N-H protons and the basicity of ring nitrogens, which are often crucial for receptor interactions.
Research into fluoro-substituted 3,4-dihydroquinazoline derivatives was undertaken as a bioisosteric approach to improve the metabolic stability of parent compounds. nih.gov The strategic placement of fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo. Furthermore, fluorine substitution can lead to more favorable membrane permeability and oral bioavailability. For instance, studies on various quinazoline derivatives have shown that electron-withdrawing groups, such as fluorine, can enhance inhibitory efficacy. ekb.eg The specific pattern of substitution is critical; for example, compounds with 3-chloro-4-fluoro-aniline substitutions have demonstrated significant activity levels. ekb.eg
| Substitution Pattern | Observed Effect | Potential Rationale | Reference |
|---|---|---|---|
| 5,7-Difluoro | Enhanced metabolic stability | Blocking sites of metabolism, altering electronic properties | nih.gov |
| 6-Fluoro | Variable impact on activity, sometimes used in combination with other substitutions | Modulation of electronic properties at a key position for receptor interaction | cbijournal.com |
| 4-Fluoro (on aniline (B41778) substituent) | Increased inhibitory activity | Favorable electronic interactions within the receptor binding pocket | ekb.egnih.gov |
Role of the Amine Moiety at the C-2 Position in Receptor Interactions
The 2-amino group of the 5,7-Difluoroquinazolin-2-amine scaffold is a pivotal functional group for establishing high-affinity interactions with biological targets. This moiety can act as both a hydrogen bond donor and acceptor, enabling it to form strong and specific contacts within a receptor's binding pocket. The affinity of many quinazoline derivatives is mediated by this amine function. nih.gov
In the context of adenosine (B11128) A2A receptor antagonists, the 2-aminoquinazoline (B112073) heterocycle has been identified as a promising scaffold. nih.govresearchgate.net Molecular docking studies and SAR analyses have shown that this amine group is often essential for anchoring the ligand in the active site. For example, it can form crucial hydrogen bonds with key amino acid residues like asparagine or serine. nih.gov The introduction of various substituents on this amine group can further modulate activity and solubility. While simple alkyl or aryl substitutions can sometimes decrease affinity, introducing aminoalkyl chains containing tertiary amines at the C-2 position has been shown to enhance antagonist activity and improve solubility profiles. nih.gov This highlights the importance of the C-2 amine as a versatile handle for optimizing the pharmacological properties of the quinazoline core.
Influence of Substitutions on the Quinazoline Ring System on Efficacy and Selectivity
Beyond the fluorine and amine groups, substitutions at other positions on the quinazoline ring system are critical for fine-tuning the efficacy and selectivity of these compounds. SAR studies have revealed that positions C4, C6, and C7 are particularly important for modulating biological activity. ekb.egnih.gov
C4 Position: Modifications at the C4 position with various aryl or heterocyclic groups can significantly impact potency and selectivity. For instance, in the development of adenosine A2A receptor antagonists, substituting the C4 position with a furan-2-yl or 4-fluorophenyl ring was found to be highly compatible with the receptor's steric requirements. nih.gov In other contexts, such as EGFR tyrosine kinase inhibitors, a 4-anilino substitution is a common and effective feature. nih.gov Altering this 4-position aniline moiety often leads to a reduction in activity. ekb.eg
C6 and C7 Positions: These positions are frequently modified to enhance activity and improve physicochemical properties. The introduction of electron-donating groups at the C6 and/or C7 positions can increase the ability of the quinazoline ring nitrogens (N1 and N3) to engage with the binding pocket. ekb.eg For example, incorporating heterocyclic rings at the C6-position has been shown to improve water solubility. ekb.eg In the development of A2A antagonists, substitutions at both C6 and C7 were explored to enhance activity. nih.gov
| Position | Type of Substituent | General Impact | Example Target Class | Reference |
|---|---|---|---|---|
| C4 | Anilino, Furan, Phenyl | Crucial for potency and selectivity; steric bulk is a key factor. | EGFR Tyrosine Kinase, A2A Adenosine Receptor | ekb.egnih.gov |
| C6 | Alkyl-thiobenzothiazole, Heterocyclic rings | Enhances inhibitory activity and can improve solubility. | EGFR Tyrosine Kinase | ekb.egnih.gov |
| C7 | Electron-donating groups (e.g., methoxy) | Can enhance the binding ability of the quinazoline core. | EGFR Tyrosine Kinase, A2A Adenosine Receptor | ekb.egnih.gov |
Conformational Analysis and its Implications for Ligand-Receptor Binding
The preferred conformation of a ligand in solution may not be the same as its bioactive conformation when bound to a receptor. nih.gov The energy required to adopt the bioactive conformation (conformational strain) can affect binding affinity. For rigid scaffolds like quinazoline, the number of low-energy conformers is limited, which can be advantageous in drug design as it reduces the entropic penalty upon binding. lew.ro
Computational modeling and spectroscopic methods can be used to study the conformational preferences of these derivatives. nih.gov Low-energy rotation barriers for flexible bonds in substituents allow for easier interconversion between conformers, which can be beneficial for adapting to the receptor's active site. lew.ro Understanding the interplay between the rigid core and flexible side chains is crucial for designing ligands that are pre-organized for receptor binding, thus maximizing affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound derivatives, QSAR studies can provide valuable insights into the physicochemical properties that drive their potency and selectivity.
A typical QSAR study involves calculating a wide range of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., IC50 values). nih.govlaccei.org
The resulting QSAR model can be used to:
Predict the activity of newly designed, unsynthesized compounds. nih.gov
Identify key structural features that are either beneficial or detrimental to activity.
Guide the optimization of lead compounds by suggesting specific structural modifications.
For quinazoline derivatives, QSAR models have been successfully used to study their cytotoxic activity against cancer cell lines. nih.gov These models help to explain the mechanism of action and provide a rational basis for designing novel, more potent inhibitors. nih.gov
Medicinal Chemistry and Pharmacological Investigations of 5,7 Difluoroquinazolin 2 Amine
Exploration of 5,7-Difluoroquinazolin-2-amine as a Lead Compound for Drug Discovery
The exploration of this compound as a lead compound in drug discovery is rooted in the extensive and successful history of quinazoline-based molecules in medicine. The quinazoline (B50416) core is a privileged scaffold, meaning it is a molecular framework that is recurrently found in biologically active compounds. The addition of two fluorine atoms at the 5 and 7 positions is a strategic modification. Fluorine, being the most electronegative element, can alter a molecule's acidity, basicity, metabolic stability, and binding affinity to protein targets. Specifically, the difluoro substitution pattern on the benzene (B151609) ring of the quinazoline system can enhance membrane permeability and block metabolic degradation, thereby improving the pharmacokinetic profile of the compound.
While specific research on this compound as a lead compound is not extensively detailed in publicly available literature, the known biological activities of structurally similar difluoro-quinazoline derivatives suggest its potential. For instance, the related compound, 5,7-Difluoroquinazolin-4(3H)-one, is a known chemical entity, indicating that the difluoroquinazoline core has been synthesized and is accessible for further chemical elaboration. google.com The 2-amine substitution provides a crucial handle for synthetic modification, allowing for the generation of a diverse library of derivatives to probe structure-activity relationships (SAR) and optimize for potency and selectivity against various biological targets. The exploration of such a compound would typically involve screening against a panel of disease-relevant targets to identify initial "hits," which would then be subjected to iterative rounds of chemical modification and biological testing to develop a potent and selective drug candidate.
Target Identification and Validation for this compound
The identification and validation of biological targets for this compound are guided by the known pharmacology of the broader quinazoline class of compounds. The diverse biological activities of quinazoline analogs suggest that this compound could potentially interact with a range of enzymes and receptors implicated in various diseases, most notably in oncology.
The following sections delve into the potential inhibitory activities of this compound against specific enzymes and receptors, based on the established pharmacology of related quinazoline structures.
The quinazoline scaffold is a well-established pharmacophore for the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. biorxiv.org Several FDA-approved EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, feature a 4-anilinoquinazoline (B1210976) core. These drugs have demonstrated clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene. The 4-anilinoquinazoline derivatives are designed to be dual inhibitors of both EGFR and VEGFR-2, which follow the same downstream signaling pathway, leading to a synergistic effect. frontiersin.org The introduction of fluorine atoms into the quinazoline ring has been a common strategy to enhance the binding affinity and selectivity of these inhibitors. While direct studies on this compound as an EGFR inhibitor are not prominent, the structural similarities to known EGFR inhibitors suggest that it could serve as a valuable starting point for the design of novel EGFR-targeting agents. The 2-amino group could be functionalized to introduce substituents that mimic the anilino portion of established inhibitors, thereby potentially conferring EGFR inhibitory activity.
| Compound Class | Target | Significance |
|---|---|---|
| 4-Anilinoquinazolines | EGFR, VEGFR-2 | Clinically validated scaffold for cancer therapy. biorxiv.orgfrontiersin.org |
| Fluorinated Quinazolines | EGFR | Fluorine substitution can enhance potency and selectivity. |
Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for both antibacterial and anticancer therapies. uiowa.edu Certain quinazoline derivatives, particularly those with a quinazoline-2,4-dione scaffold, have been investigated as topoisomerase inhibitors. uiowa.edu These compounds are structural mimics of fluoroquinolone antibiotics, which are known to inhibit bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). uiowa.edunih.gov The potential for quinazoline-based compounds to inhibit human topoisomerases has also been explored for anticancer applications. uiowa.edu Given that this compound can be conceptually derived from a quinazoline core, its potential to be chemically modified into a topoisomerase inhibitor warrants investigation. The difluoro substitution could influence the compound's ability to interact with the topoisomerase-DNA complex.
| Compound Class | Target | Therapeutic Area |
|---|---|---|
| Quinazoline-2,4-diones | Bacterial Topoisomerases (Gyrase, Topo IV) | Antibacterial uiowa.edu |
| Quinazoline-2,4-diones | Human Topoisomerases | Anticancer uiowa.edu |
Cell division cycle 25 (CDC25) phosphatases are key regulators of the cell cycle and are considered attractive targets for the development of novel anticancer agents. nih.gov Overexpression of CDC25 phosphatases, particularly CDC25B, is observed in various human cancers. frontiersin.org Research has shown that fluorinated quinazoline derivatives can act as inhibitors of CDC25B. acs.org The inhibition of CDC25B leads to cell cycle arrest and can induce apoptosis in cancer cells. The fluorine atoms in these compounds are thought to contribute to their inhibitory potency. Therefore, this compound represents a scaffold that could be explored for the development of CDC25B inhibitors. The 2-amino group offers a site for chemical modifications to optimize the interaction with the active site of the CDC25B enzyme.
| Compound Class | Target | Mechanism of Action |
|---|---|---|
| Fluorinated 2-Alkylthio-4-aminoquinazolines | CDC25B Phosphatase | Inhibition of cell cycle progression, induction of apoptosis. acs.org |
Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While NO is essential for normal physiological functions, its overproduction by iNOS is implicated in inflammatory diseases and septic shock. Consequently, the development of selective iNOS inhibitors is a significant therapeutic goal. Some quinoline (B57606) and 2-aminoquinoline (B145021) derivatives have been identified as potent and selective inhibitors of human nNOS. nih.govnih.gov While direct evidence for this compound as a NOS inhibitor is lacking, the presence of the difluoro-substituted aromatic ring and the 2-amino group suggests that this scaffold could be a starting point for designing novel NOS inhibitors. The electronic properties conferred by the fluorine atoms could influence the binding of the compound to the active site of NOS isoforms.
| Compound Class | Target | Therapeutic Potential |
|---|---|---|
| 2-Aminoquinolines | nNOS | Neurodegenerative diseases nih.gov |
| Thienopyridines (structurally related) | iNOS, nNOS | Inflammatory conditions nih.gov |
Modulation of Cellular Pathways
Derivatives of this compound have been investigated for their potential to modulate various cellular pathways implicated in disease. For instance, certain quinazoline derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). semanticscholar.org The inhibition of these pathways can disrupt downstream signaling cascades that are crucial for cell proliferation and survival, which is a key strategy in cancer therapy. semanticscholar.org
Furthermore, some quinazoline-based compounds have shown the ability to interact with DNA and inhibit topoisomerases. semanticscholar.org Topoisomerases are enzymes that are essential for managing the topological state of DNA during replication and transcription. Their inhibition can lead to DNA damage and ultimately trigger cell death. semanticscholar.org Another cellular target for some quinazoline derivatives is dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleic acids and amino acids. semanticscholar.orgresearchgate.net By inhibiting DHFR, these compounds can disrupt cellular metabolism and impede the growth of rapidly dividing cells, such as cancer cells and certain microbes. semanticscholar.orgresearchgate.net
Preclinical Pharmacological Studies
The in vitro biological activity of compounds related to this compound has been evaluated against various cell lines. For example, a series of 2,4-disubstituted quinazolines were tested for their antiproliferative effects on human tumor cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). semanticscholar.org Some of these compounds demonstrated promising activity, with IC50 values in the micromolar range. semanticscholar.org
In another study, quinazoline-chalcone derivatives displayed significant antiproliferative activity against a panel of 60 human cancer cell lines from the National Cancer Institute (NCI). rsc.org Notably, high cytostatic and cytotoxic activities were observed against leukemia, colon cancer, melanoma, and breast cancer cell lines. rsc.org The IC50 values for some of these compounds were found to be in the sub-micromolar to low micromolar range, indicating potent activity. rsc.org
Investigations into the mechanism of action of quinazoline derivatives have revealed multiple modes of action. As mentioned, the inhibition of EGFR is a key mechanism for some of these compounds. semanticscholar.org This inhibition blocks the signaling pathways that drive tumor growth and proliferation. semanticscholar.org
DNA binding is another significant mechanism of action. rsc.org Studies have shown that certain quinazoline-based pyrimidodiazepines can interact with DNA through intercalation and groove binding. rsc.org This interaction can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. Molecular docking studies have further supported the potential for these compounds to bind to DNA and key enzymes like EGFR and VEGFR-2. rsc.org
Therapeutic Applications and Potential Indications
The quinazoline scaffold is a well-established pharmacophore in the development of anticancer agents. semanticscholar.orgrsc.org Numerous derivatives have been synthesized and evaluated for their potential to treat various cancers. semanticscholar.orgrsc.org The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as EGFR and other receptor tyrosine kinases. semanticscholar.org
The antiproliferative activity of various quinazoline derivatives has been demonstrated against a wide range of cancer cell lines, including those of the breast, colon, liver, and leukemia. semanticscholar.orgrsc.org Some compounds have shown cytotoxic activity that is even more potent than standard anticancer drugs like doxorubicin (B1662922) in certain cell lines. rsc.org The development of quinazoline-based compounds continues to be an active area of research in the quest for more effective and targeted cancer therapies. semanticscholar.orgrsc.org
In addition to their anticancer properties, quinazoline derivatives have also been explored for their antimicrobial and antibacterial potential. Molecular docking studies have suggested that some tetrahydroquinazoline (B156257) derivatives exhibit a high binding affinity for essential enzymes in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.netnih.gov These target enzymes include dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1). researchgate.netnih.gov
The inhibition of these enzymes could disrupt critical metabolic pathways in the bacteria, leading to a bactericidal or bacteriostatic effect. researchgate.netnih.gov These findings suggest that the quinazoline scaffold could serve as a basis for the development of new antitubercular agents, which are urgently needed to combat the rise of multidrug-resistant tuberculosis strains. researchgate.netnih.gov
Antimalarial and Antiprotozoal Activities
The quinazoline scaffold is a recognized pharmacophore in the development of antimalarial agents. Historically, the natural product febrifugine (B1672321), a quinazolinone alkaloid, has been a significant lead compound in antimalarial research, known for its potent activity against Plasmodium falciparum. wisdomlib.orgnih.gov The development of drug resistance to conventional antimalarial therapies, such as chloroquine, has necessitated the exploration of novel chemical entities, with quinazoline derivatives being a continued area of interest. core.ac.uk
While the broader class of quinazolines has been investigated for antimalarial properties, specific research on the antimalarial and antiprotozoal activities of this compound is not extensively documented in publicly available literature. However, the general structure-activity relationship (SAR) studies of quinazoline derivatives often highlight the importance of substitution patterns on the benzene ring for biological activity. nih.gov The introduction of fluorine atoms, as in the case of this compound, can significantly alter the electronic and lipophilic properties of the molecule, which may influence its interaction with biological targets within the parasite. Further research is required to elucidate the specific potential of this compound as an antimalarial or antiprotozoal agent.
Anti-inflammatory Applications
Quinazoline derivatives have been widely investigated for their anti-inflammatory properties. mdpi.comnih.govresearchgate.net Research into fluorine-substituted quinazoline derivatives has shown promise in this area. A study on fluorine-substituted benzo[h]quinazoline-2-amine derivatives identified them as potent inhibitors of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govresearchgate.net The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition is a major target for the development of novel anti-inflammatory drugs.
In this study, certain fluorine-substituted derivatives were found to significantly reduce the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway. nih.gov Furthermore, these compounds were observed to decrease the production of reactive oxygen species (ROS) and downregulate the expression of components of the NLRP3 inflammasome, another important mediator of inflammation. nih.gov While this research was conducted on benzo[h]quinazoline analogues, the findings suggest that the presence of fluorine atoms on the quinazoline core can contribute to significant anti-inflammatory activity. The 5,7-difluoro substitution pattern in this compound could potentially confer similar or enhanced inhibitory effects on inflammatory pathways.
Table 1: Investigated Anti-inflammatory Mechanisms of Structurally Related Fluoro-Quinazoline Derivatives
| Compound Class | Target Pathway | Observed Effects | Reference |
|---|---|---|---|
| Fluorine-substituted benzo[h]quinazoline-2-amine derivatives | NF-κB Signaling | Inhibition of IκBα and p65 phosphorylation | nih.gov |
| Fluorine-substituted benzo[h]quinazoline-2-amine derivatives | NLRP3 Inflammasome | Downregulation of NLRP3, ASC, and caspase-1 expression | nih.gov |
Antidiabetic Research
The quinazoline core structure has been explored for its potential in developing antidiabetic agents. researchgate.netrsc.org Various derivatives have been synthesized and evaluated for their ability to modulate biological targets relevant to diabetes. nih.govnih.gov For instance, some quinazoline-sulfonylurea hybrids have been investigated as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ) and the sulfonylurea receptor (SUR), both of which are important targets in the management of type 2 diabetes. nih.gov
Table 2: Examples of Antidiabetic Activity in the Quinazoline Class
| Compound Type | Proposed Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Quinazoline-Sulfonylurea Hybrids | PPARγ and SUR Agonism | Some derivatives showed potent antihyperglycemic activity in preclinical models. | nih.gov |
| Fumiquinazoline Alkaloids (e.g., Scequinadoline D) | PPARγ Pathway Activation | Promoted triglyceride accumulation in 3T3-L1 adipocytes with an EC50 of 0.27 ± 0.03 μM. | acs.org |
Other Reported Biological Activities
The versatile quinazoline scaffold has been implicated in a wide range of other biological activities, indicating a broad therapeutic potential for its derivatives. researchgate.netnih.gov
Anticancer Activity: A significant body of research has focused on the anticancer properties of quinazoline derivatives. researchgate.netsemanticscholar.org They have been investigated as inhibitors of various targets, including receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). semanticscholar.org The substitution pattern on the quinazoline ring is crucial for anticancer efficacy, with substitutions at the 2, 4, and 6-positions being particularly important. nih.gov
Antimicrobial Activity: Quinazoline derivatives have demonstrated activity against a range of microbial pathogens, including bacteria and fungi. nih.gov Structure-activity relationship studies have suggested that the presence of halogen atoms at certain positions on the quinazoline ring can enhance antimicrobial activity. nih.gov
Antiviral Activity: The quinazoline nucleus has also been explored in the context of antiviral drug discovery. For example, dihydroquinazoline-2-amine derivatives have been synthesized and evaluated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov
While these activities have been reported for the broader class of quinazoline derivatives, specific investigations into these other biological activities for this compound would be necessary to determine its full pharmacological profile.
Computational Chemistry and Molecular Modeling for 5,7 Difluoroquinazolin 2 Amine
Molecular Docking Studies and Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ukaazpublications.com This technique is crucial for predicting the binding affinity and mode of interaction between a ligand and the active site of a target protein. ukaazpublications.comnih.gov For the quinazoline (B50416) scaffold, molecular docking has been widely used to explore potential therapeutic applications.
Research on various quinazoline derivatives has demonstrated their potential to interact with a range of biological targets. For instance, docking studies have been performed on novel quinazolinone derivatives against targets like E. Coli DNA gyrase B to investigate their antimicrobial potential. tandfonline.com Similarly, other studies have docked quinazoline derivatives into the active sites of enzymes such as cyclooxygenase-2 (COX-2) to predict their antiproliferation activity and phosphodiesterase 7 (PDE7A) to assess their potential as anti-inflammatory agents. researchgate.netfrontiersin.org The primary goal of these studies is to visualize the ligand's position within the enzyme's binding site and to understand the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. ukaazpublications.combenthamdirect.com The binding energy, often expressed as a docking score, is calculated to estimate the strength of the interaction. ukaazpublications.com For example, in a study on N,2-diphenylquinazolin-4-amine derivatives, docking scores against DNA gyrase ranged from -3.05 to -6.13 kcal/mol.
In the context of 5,7-Difluoroquinazolin-2-amine, molecular docking could be employed to screen it against various known protein targets associated with diseases like cancer or inflammation. The fluorine atoms at the 5 and 7 positions would be of particular interest, as they can significantly alter the molecule's electronic properties and potential to form hydrogen bonds or other non-covalent interactions with protein residues.
| Quinazoline Derivative Class | Protein Target | PDB ID | Key Interactions Noted | Source |
|---|---|---|---|---|
| Substituted 4-hydrazinoquinazolines | Phosphodiesterase 7A (PDE7A) | 3G3N | Hydrogen bonds and π-π stacking | nih.gov |
| 2,3-disubstituted-4(3H)-quinazolinones | Cyclooxygenase-2 (COX-2) | 3LN1 | Occupation of three pocket regions, similar to co-crystallized ligand | researchgate.net |
| Fused quinazoline derivatives | E. Coli DNA gyrase B | Not Specified | Good binding energy (-5.20 to -10.35 Kcal/mol) | tandfonline.com |
| Quinazolinone-based derivatives | Target Enzyme (unspecified) | Not Specified | Conventional intermolecular hydrogen bonds | tandfonline.com |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug design, MD simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. nih.govtandfonline.com These simulations can assess the stability of the docked pose, reveal conformational changes in the protein or ligand upon binding, and be used to calculate binding free energies with higher accuracy. benthamdirect.comnih.gov
For the quinazoline class of compounds, MD simulations have been instrumental in validating docking results and understanding the dynamic behavior of the ligand-receptor complex. tandfonline.com For instance, simulations of quinazoline derivatives targeting p21-activated kinases 4 (PAK4) and phosphodiesterase 7 (PDE7A) have been used to confirm the stability of the ligand in the active site and to identify key amino acid residues that maintain the interaction over the simulation period. benthamdirect.comnih.gov Studies on quinazolinone derivatives as dual PARP1 and STAT3 inhibitors used 100 ns MD simulations to investigate the dynamic behavior and stability of the protein-ligand complex. tandfonline.com Similarly, MD simulations were employed to evaluate the thermodynamic stability of potential acetylcholinesterase inhibitors identified from a quinazoline library. nih.gov These simulations help elucidate how interactions, such as hydrogen bonds and hydrophobic contacts, persist or change over time, providing a more realistic model of the binding event. benthamdirect.com
Applying MD simulations to a docked complex of this compound would be a critical next step after initial docking. The simulation would reveal the stability of its binding pose and how the fluorine atoms contribute to the dynamics of the interaction, for example, by forming stable halogen bonds or influencing the local water structure within the active site.
| Quinazoline Derivative Class | Protein Target | Simulation Focus | Key Finding | Source |
|---|---|---|---|---|
| Quinazoline-based AChEIs | Acetylcholinesterase (AChE) | Thermodynamic stability at the target site | Identified stable, potent inhibitors | nih.gov |
| Quinazolinone derivatives | PARP1 and STAT3 | Dynamic behavior of the protein-ligand complex (100 ns) | Confirmed effective inhibition and stability of the lead compound | tandfonline.com |
| Quinazoline derivatives | p21-activated kinases 4 (PAK4) | Stability of ligand-protein interactions | Identified Leu398 as a key stabilizing residue | benthamdirect.com |
| Substituted 4-hydrazinoquinazolines | Phosphodiesterase 7A (PDE7A) | Confirm docking poses and interaction stability | Supported docking findings of good interactions within the enzyme pocket | frontiersin.orgnih.gov |
| Quinazoline derivatives | Epidermal Growth Factor Receptor (EGFR) | Stability and interaction consistency (200 ns) | Demonstrated stable binding and identified promising leads | frontiersin.org |
Pharmacophore Modeling for Rational Drug Design
Pharmacophore modeling is a technique used in rational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model defines the types and spatial relationships of features like hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.govworldscientific.com
This approach has been successfully applied to datasets of active quinazoline and aminopyridine derivatives to understand the structural requirements for binding to targets such as inducible nitric oxide synthase (iNOS). worldscientific.com In one study, a four-point pharmacophore model consisting of a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring was identified as optimal for iNOS inhibition. worldscientific.com Another study on quinazoline-based acetylcholinesterase inhibitors also developed a validated 3D-QSAR pharmacophore model to guide the search for new, more efficient drug molecules. nih.gov By mapping different compounds onto the generated model, researchers can predict their activity and prioritize which novel structures to synthesize. researchgate.net
For this compound, a pharmacophore model could be developed if a series of its biologically active analogs were available. The model would highlight the critical role of the quinazoline core as a scaffold and pinpoint the optimal spatial locations for features like the 2-amino group and the electron-withdrawing fluorine atoms, thereby guiding the rational design of new, more potent derivatives.
| Target Class | Pharmacophore Model Name/ID | Key Chemical Features Identified | Source |
|---|---|---|---|
| Acetylcholinesterase (AChE) | AAAHR_1 | 3 Aromatic Rings, 1 Hydrogen Bond Acceptor, 1 Hydrophobic site | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | AHPR.29 | 1 Hydrogen Bond Acceptor, 1 Hydrophobic Group, 1 Positively Charged Ionizable Group, 1 Aromatic Ring | worldscientific.com |
| Epidermal Growth Factor Receptor (EGFR) | AAARR.7 | 3 Aromatic Rings, 2 Hydrogen Bond Acceptors | researchgate.net |
Virtual Screening Approaches for Identifying Novel Analogs
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This method can be either structure-based (e.g., docking millions of compounds into a protein's active site) or ligand-based (e.g., using a pharmacophore model to find molecules with matching chemical features). nih.govresearchgate.net Virtual screening significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov
The quinazoline scaffold has been the subject of numerous virtual screening campaigns to discover novel inhibitors. For example, a validated pharmacophore model for quinazoline-based acetylcholinesterase inhibitors was used as a filter to screen the ASINEX database, leading to the identification of three potential new drug candidates. nih.gov In another study, structure-based virtual screening of the PubChem database was used to retrieve and filter quinazoline derivatives to find novel inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase domain. researchgate.net This approach successfully identified seven compounds with better predicted binding scores than a known control drug. researchgate.net These virtual "hits" can then be synthesized and subjected to biological evaluation.
A virtual screening campaign could be initiated to find novel analogs of this compound. Using its structure as a query for similarity searching or as a starting point for a docking-based screen against a specific protein target, researchers could rapidly identify a diverse set of new compounds from massive chemical databases that share its core structure but have different peripheral substitutions, potentially leading to improved activity or pharmacokinetic properties.
| Screening Method | Database(s) Screened | Target/Goal | Outcome | Source |
|---|---|---|---|---|
| Pharmacophore-based | ASINEX database | Acetylcholinesterase (AChE) inhibitors | Identified three top-scoring potential inhibitors for further testing | nih.gov |
| Structure-based (Docking) | PubChem database | Epidermal Growth Factor Receptor (EGFR) inhibitors | Identified seven lead compounds with superior binding scores | researchgate.net |
| Pharmacophore-based | eMolecules database | EGFR inhibitors | Identified 19 virtual screening hits based on shape and chemical feature similarity | frontiersin.org |
| Not Specified | Chemical libraries | Anticancer agents targeting EGFR | Designed new lead compounds based on QSAR and docking results | nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. mdpi.comaps.org It is widely used to calculate various molecular properties, including optimized geometries, orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and atomic charges. frontiersin.orguomustansiriyah.edu.iq These properties provide fundamental insights into a molecule's stability, reactivity, and intermolecular interactions. mdpi.com
In the study of quinazoline derivatives, DFT calculations have been performed to predict the reactivity of lead molecules toward their biological targets. nih.gov For example, DFT has been used to analyze the electronic properties (HOMO, LUMO, Molecular Electrostatic Potential) of potential EGFR inhibitors to understand their interaction dynamics at a subatomic level. frontiersin.org Such calculations can reveal regions of a molecule that are electron-rich (likely to act as hydrogen bond acceptors) or electron-poor (likely to act as hydrogen bond donors), guiding the interpretation of docking results. uomustansiriyah.edu.iq The energy gap between the HOMO and LUMO orbitals is a particularly important descriptor, as it relates to the chemical reactivity and kinetic stability of the molecule. nih.gov
For this compound, DFT calculations would be highly valuable. They could precisely quantify the electron-withdrawing effects of the two fluorine atoms on the quinazoline ring system, predict the molecule's electrostatic potential to identify sites prone to electrophilic or nucleophilic attack, and calculate the HOMO-LUMO gap to assess its electronic stability and reactivity. This information is foundational for understanding its potential as a pharmacophore or a functional chemical entity.
| Compound Class | Properties Calculated | Purpose of Calculation | Source |
|---|---|---|---|
| Quinazoline-based AChEIs | Not specified | Predict the reactivity of lead molecules towards the target enzyme | nih.gov |
| Quinazoline derivatives | Molecular Electrostatic Potential (MESP), HOMO, LUMO | Explore the binding dynamics with EGFR | frontiersin.org |
| Hydroxychloroquine (related heterocyclic scaffold) | Geometrical structures, electrostatic potential, HOMO, LUMO, atomic charges | Calculate electronic properties and predict reactivity | uomustansiriyah.edu.iq |
| Quinazolinone derivatives | FTIR and NMR spectroscopy prediction | Corroborate experimental characterization of synthesized compounds | tandfonline.com |
Derivatization and Analog Development Based on 5,7 Difluoroquinazolin 2 Amine Scaffold
Synthesis and Biological Evaluation of C-2 Substituted Analogs
The C-2 position of the quinazolinamine scaffold is a primary site for chemical modification aimed at influencing biological activity. The 2-amino group serves as a versatile handle for introducing a wide array of substituents, including aryl, heteroaryl, and alkyl moieties. This strategy allows for the exploration of structure-activity relationships (SAR) and the optimization of interactions with specific biological targets.
Research into the broader quinazoline (B50416) class has shown that introducing different groups at the C-2 position can lead to compounds with potent and diverse pharmacological activities. For instance, the synthesis of 2-anilino-4-alkylaminoquinazoline derivatives has been explored for potential antitumor activities. rsc.org In a notable example of C-2 modification, the introduction of a pyrimidin-5-yl group resulted in a compound identified as a potent and selective inhibitor of the Kv1.5 potassium ion channel, a target for atrial fibrillation. researchgate.net This highlights how strategic substitution at the C-2 position can yield compounds with high target specificity.
The general synthetic approach often involves the reaction of a 2-chloroquinazoline (B1345744) precursor with a corresponding amine, or the construction of the quinazoline ring from a substituted guanidine (B92328) and an appropriate anthranilate derivative. The biological evaluation of these C-2 substituted analogs typically involves in vitro screening against panels of cancer cell lines or specific enzymes and receptors to determine their potency and selectivity.
Table 1: Examples of C-2 Position Substitutions on the Quinazolinamine Scaffold and Their Biological Targets Note: The data presented is from related quinazoline derivatives to illustrate the principle of C-2 modification.
| C-2 Substituent | Resulting Compound Class | Reported Biological Target/Activity |
| Substituted Anilino Groups | 2-Anilinoquinazolines | Antitumor activity rsc.org |
| Pyrimidin-5-yl | 2-(pyrimidin-5-yl)quinazolin-4-amine | Kv1.5 (IKur) inhibitor for atrial fibrillation researchgate.net |
| Various Aryl/Heteroaryl Groups | 2-Aryl/Heteroaryl-quinazolines | Varied, including enzyme inhibition and receptor modulation |
Modifications at the Quinazoline Ring Positions (e.g., N-1, C-4, C-6, C-8)
Beyond the C-2 position, modifications at other sites on the quinazoline ring are crucial for fine-tuning the molecule's properties. These positions offer opportunities to alter solubility, metabolic stability, and target engagement.
C-4 Position: The C-4 position is frequently substituted with various amino groups. These substitutions can form critical hydrogen bonds with target proteins, significantly enhancing binding affinity and potency. For example, derivatives of 6,7-difluoro-quinazoline have been synthesized with bulky substituents at the C-4 position to explore their utility as kinase inhibitors. nih.gov
C-6 Position: The C-6 position is another key site for modification. Introducing complex heterocyclic systems at this position has been shown to yield potent inhibitors of signaling pathways involved in cancer. For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as potent PI3Kα inhibitors, demonstrating significant anticancer activity. semanticscholar.org
C-5, C-7, and C-8 Positions: The fluorine atoms on the parent scaffold already occupy the C-5 and C-7 positions. However, in the broader quinazoline class, these and the C-8 position are targets for substitution with a range of functional groups. Patent literature describes the potential for substituting these positions with hydrogen, deuterium, halogens (fluorine, chlorine), methyl, methoxy, cyclopropyl, and various amide groups to generate novel compounds for treating viral infections and cancer. nih.gov
Development of Dimer and Hybrid Structures with Enhanced Properties
A sophisticated strategy in modern drug design is the creation of dimer or hybrid molecules, where two pharmacophores are covalently linked to produce a single chemical entity with enhanced or novel biological activities. This molecular hybridization approach has been widely applied to the quinazoline scaffold. rsc.orgnih.gov The goal is to develop compounds that can interact with multiple targets, bind to different sites on a single target, or combine the therapeutic effects of two different drug classes. nih.govnih.gov
The development of quinazoline-based hybrids involves linking the quinazoline core to another biologically active heterocycle, such as:
Thiazole: Quinazoline–thiazole hybrids have been developed as potential antiproliferative and anti-angiogenic agents. nih.gov
Triazole: The triazole moiety has been combined with quinazolinones to create hybrids with potent antibacterial activity, particularly against Staphylococcus aureus. nih.gov
Oxadiazole and Indolin-2-one: These heterocycles have been incorporated into quinazolinone hybrids to generate compounds with significant anticancer activity. nih.gov
This approach, also known as creating bivalent inhibitors, can lead to a remarkable increase in potency and selectivity compared to the individual monomeric components. researchgate.net By designing a linker of appropriate length and flexibility, the hybrid molecule can simultaneously engage two binding sites, leading to a synergistic effect on its biological activity. researchgate.net
Strategies for Overcoming Drug Resistance Mechanisms, including Efflux Pumps
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters function as efflux pumps, actively removing anticancer drugs from the cell and reducing their intracellular concentration to sub-therapeutic levels.
A promising strategy to combat MDR is the development of small molecules that can inhibit these efflux pumps. Quinazolinamine derivatives have emerged as a potent class of BCRP and P-gp inhibitors. Research has led to the identification of quinazolinamine analogs that can effectively reverse MDR. For example, a cyclopropyl-containing quinazolinamine was identified as a potent dual inhibitor of both BCRP and P-gp.
The mechanism of action for these inhibitors involves acting as competitive substrates for the ABC transporters. By binding to the transporter, they prevent the efflux of co-administered chemotherapy agents, thereby restoring their cytotoxic effects in resistant cancer cells. Studies have shown that these quinazolinamine derivatives can significantly increase the intracellular accumulation of known BCRP substrates like mitoxantrone (B413) in cancer cells that overexpress the transporter. Furthermore, some azide-containing analogs can be used as photoaffinity probes to study the specific interactions between the quinazoline scaffold and the BCRP transporter.
Table 2: Inhibitory Activity of Representative Quinazolinamine Analogs against BCRP-Mediated Efflux Note: The data is from a study on quinazolinamine derivatives designed as MDR reversal agents and demonstrates the potential of the scaffold. Data is representative and not specific to 5,7-difluoro analogs.
| Compound | Modification | BCRP IC50 (µM) | P-gp IC50 (µM) | Key Finding |
| Compound 22 | Cyclopropyl-containing | 0.28 | 0.35 | Potent dual BCRP and P-gp inhibitor |
| Compound 33 | Azide-containing | 0.33 | >40 | Selective BCRP inhibitor |
| Ko143 (Reference) | Known BCRP Inhibitor | 0.09 | 2.51 | Reference potent BCRP inhibitor |
Future Directions and Research Perspectives
Optimization of Selectivity and Potency of 5,7-Difluoroquinazolin-2-amine Derivatives
A primary focus for future research will be the strategic chemical modification of the this compound core to enhance its potency against specific biological targets while improving selectivity to minimize off-target effects. Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research on other quinazoline-based kinase inhibitors has demonstrated that selectivity can be finely tuned through targeted modifications. nih.gov
One detailed SAR study on a series of quinazoline (B50416) derivatives led to the identification of compounds with distinct selectivity profiles for FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA). nih.gov By modifying substituents at the 7-position of the quinazoline ring, researchers were able to develop dual inhibitors, as well as inhibitors selective for either FLT3 or AURKA. nih.gov For example, the addition of a polar ionizable amino group at the 7-position was found to enhance FLT3 inhibition significantly. nih.gov Conversely, derivatives lacking this side chain showed approximately 100-fold greater selectivity for AURKA over FLT3. nih.gov
Future optimization of this compound derivatives could involve:
Systematic modification of the 2-amino group: Introducing various aryl or alkyl substituents to explore interactions with different pockets of a target's active site.
Functionalization of the quinazoline core: Beyond the existing fluorine atoms, other positions could be modified to modulate electronic properties and binding affinities.
Introduction of diverse side chains: As seen in the FLT3/AURKA inhibitors, adding linkers and functional groups at various positions can drastically alter potency and the selectivity profile. nih.gov
These studies aim to produce derivatives with submicromolar inhibitory concentrations (IC50 values) for their intended targets, a key characteristic for potent drug candidates. nih.gov
| Compound | Modification Highlight | FLT3 IC50 (nM) | AURKA IC50 (nM) | Selectivity Profile |
|---|---|---|---|---|
| BPR1K871 | Ionizable amino group at 7-position | 19 | 22 | Dual FLT3/AURKA Inhibitor |
| Compound 13 | Ortho-methoxy group on terminal phenyl ring | - | - | FLT3 Selective (~30-fold over AURKA) |
| Compound 5 | No polar substituent at 7-position | - | - | AURKA Selective (~100-fold over FLT3) |
| Compound 7 | No polar substituent at 7-position | - | - | AURKA Selective (~100-fold over FLT3) |
Exploration of Novel Pharmacological Targets for this compound
The quinazoline scaffold is known to interact with a wide array of biological targets, suggesting that this compound derivatives could be developed for various diseases. mdpi.comnih.gov While kinase inhibition is a well-established activity for this class of compounds, future research should explore other potential applications. scielo.brnih.govekb.eg
Potential Target Classes for this compound Derivatives:
Kinases: Beyond FLT3 and Aurora kinases, numerous other kinases are viable targets. nih.gov These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), which are implicated in various cancers. scielo.brekb.egnih.gov For instance, several 4-aminoquinazoline derivatives are approved anticancer drugs that function as kinase inhibitors. scielo.br
Enzymes in Metabolic Pathways: Dihydrofolate reductase (DHFR) is a target for some quinazoline-based chemotherapeutics. nih.gov Exploring the inhibitory potential of 5,7-difluoro-substituted analogs against DHFR and other metabolic enzymes could yield new anticancer or antimicrobial agents.
G-Protein Coupled Receptors (GPCRs): The earliest approved amino-quinazoline drugs were antagonists of the alpha 1-adrenoceptor, used to treat hypertension. scielo.br Screening derivatives against various GPCRs could uncover novel cardiovascular or neurological therapeutics.
Other Enzymes: Poly-(ADP-ribose)-polymerase (PARP) and acetylcholinesterase (AChE) are other enzymes that have been successfully targeted by quinazoline-containing molecules, opening avenues in cancer and Alzheimer's disease research, respectively. nih.govnih.gov
The broad spectrum of biological activities reported for quinazolines—including anticancer, anti-inflammatory, antiviral, antifungal, and antidiabetic properties—underscores the potential for discovering novel pharmacological roles for this compound derivatives. mdpi.comijfmr.com
Development of this compound as a Tool Compound for Biological Research
Beyond therapeutic applications, well-characterized, potent, and selective derivatives of this compound can serve as valuable tool compounds or chemical probes to investigate biological pathways. A highly selective inhibitor can be used to elucidate the specific function of a protein in cellular processes or disease models.
For example, a tetrahydroquinazolin-2-amine derivative has been successfully grafted onto cellulose (B213188) to create a fluorescent probe for the detection of copper (Cu2+) and zinc (Zn2+) ions. nih.gov This probe exhibited a significant fluorescence quenching response to Cu2+ and an enhancement response to Zn2+, with detection limits in the nanomolar range. nih.gov This demonstrates the utility of the quinazoline scaffold in developing sensitive and specific detection tools for biological and environmental applications.
Future work in this area could involve:
Synthesizing derivatives with fluorescent tags or biotin (B1667282) labels to facilitate protein pull-down and target identification studies.
Developing highly selective inhibitors for specific kinase isoforms (e.g., a selective AURKA inhibitor over AURKB) to dissect their unique biological roles. nih.gov
Creating radiolabeled versions of potent derivatives for use in positron emission tomography (PET) imaging to visualize target engagement in vivo.
Advanced Computational and AI-Driven Drug Design Approaches
Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates. nih.govijfmr.com These in silico approaches will be instrumental in guiding the development of this compound derivatives.
Key computational strategies include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. ijfmr.com Docking studies can help understand the binding patterns of this compound derivatives within a target's active site, explaining observed SAR and guiding the design of new analogs with improved affinity. nih.gov For example, docking has been used to reveal how specific hydrogen bonds and hydrophobic contacts contribute to the potent inhibition of FLT3 and AURKA by quinazoline derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR and other QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models can predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.
Artificial Intelligence (AI) and Machine Learning: AI-driven algorithms can analyze vast datasets to identify novel scaffolds, predict compound properties (e.g., absorption, distribution, metabolism, and excretion - ADMET), and generate new molecular structures with desired characteristics. youtube.com AI-driven de novo drug design can explore a much larger chemical space than traditional methods, potentially uncovering unique and highly potent derivatives of this compound. youtube.com
By integrating these computational tools, researchers can adopt a rational drug design approach, reducing the time and cost associated with identifying promising new therapeutic agents. ijfmr.com
Translational Research and Preclinical Development Prospects
Promising derivatives of this compound identified through initial screening and optimization must undergo rigorous preclinical evaluation to assess their potential for clinical development. This translational phase bridges the gap between basic research and human clinical trials.
Key aspects of preclinical development include:
In Vitro Profiling: Compounds must be tested for anti-proliferative activity against a panel of human cancer cell lines to determine their potency (EC50 values) and spectrum of activity. nih.gov For example, the dual FLT3/AURKA inhibitor BPR1K871 showed potent anti-proliferative activity in acute myeloid leukemia (AML) cell lines with EC50 values around 5 nM. nih.gov
Pharmacokinetic (PK) Studies: The ADMET properties of a drug candidate are critical. In vivo studies in animal models (e.g., rats, canines) are necessary to determine key PK parameters such as bioavailability, plasma exposure (AUC), and clearance. nih.gov
Metabolite Identification: Understanding how a compound is metabolized in the body is crucial. This can identify potential active or toxic metabolites and guide further chemical modifications to improve metabolic stability. nih.gov For instance, in vivo metabolite identification helped pinpoint sulfonamide dealkylation as a primary metabolic pathway for a series of CDK2 inhibitors, which was then addressed through deuteration. nih.gov
In Vivo Efficacy Studies: The ultimate preclinical test is whether a compound shows therapeutic efficacy in animal models of disease (e.g., tumor xenograft models for cancer).
Toxicity Prediction: In silico tools and subsequent in vitro and in vivo toxicology studies are performed to predict potential adverse effects and determine a compound's safety profile. mdpi.com
Successful navigation of these preclinical stages is essential for advancing a this compound-based compound to Investigational New Drug (IND) status and subsequent human clinical trials.
Q & A
Q. What are the optimal synthetic routes for 5,7-Difluoroquinazolin-2-amine, and how do reaction conditions influence yield?
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d₆) identifies fluorine-induced deshielding effects. For example, aromatic protons in quinazoline derivatives show distinct splitting patterns (δ 7.35–8.80 ppm) .
- LCMS/HPLC : LCMS (e.g., m/z 378.1 [M+1]⁺) confirms molecular weight, while HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
- Elemental Analysis : Combustion analysis validates C/H/N/F ratios, critical for fluorinated compounds.
Q. What solvent systems are recommended for solubility and purification of this compound?
Methodological Answer:
- Solubility : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the compound’s aromatic fluorination.
- Purification : Gradient flash chromatography (e.g., 0–15% EtOAc/heptane) effectively separates byproducts. For labile derivatives, preparative HPLC with C18 columns and acetonitrile/water gradients is advised .
Advanced Research Questions
Q. How do the electron-withdrawing effects of fluorine atoms influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electronic Modulation : Fluorine at C5/C7 increases electrophilicity at C4, facilitating nucleophilic attacks. DFT calculations can map charge distribution (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
- Case Study : In Pd-catalyzed aminations, fluorine substitution reduces activation energy by 15–20% compared to non-fluorinated analogs .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
- Meta-Analysis : Apply Higgins’ I² statistic to quantify heterogeneity across studies. For example, I² > 50% indicates significant variability, necessitating subgroup analysis (e.g., cell line specificity) .
- Dose-Response Reassessment : Use Hill slope models to differentiate true bioactivity from assay artifacts (e.g., fluorescence interference in cell viability assays) .
Q. How can computational methods predict the binding affinity of this compound to kinase targets like EGFR?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets. Fluorine atoms form halogen bonds with Lys721 and Met793 residues (ΔG ≈ -9.2 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes under physiological conditions.
Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?
Methodological Answer:
Q. How does protonation state at physiological pH affect the stability of this compound?
Methodological Answer:
Q. Can this compound serve as a fluorophore for bioimaging applications?
Methodological Answer:
- Fluorescence Profiling : Measure quantum yield (Φ) in PBS/EtOH using quinine sulfate as a reference. Fluorinated quinazolines often exhibit Φ ≈ 0.4–0.6 with λₑₓ/λₑₘ = 350/450 nm .
- Two-Photon Imaging : Test nonlinear absorption cross-sections (σ₂) using femtosecond lasers; fluorine enhances σ₂ by 30% vs. non-fluorinated analogs .
Q. What enzymatic assays validate the inhibition kinetics of this compound against tyrosine kinases?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
